1S/C9H9FO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
. This indicates that the compound contains 9 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms .
3-(2-Fluorophenoxy)propanoic acid is an organic compound with the molecular formula . It is characterized by the presence of a fluorophenyl ether moiety attached to a propanoic acid backbone. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active compounds.
3-(2-Fluorophenoxy)propanoic acid can be classified under the category of carboxylic acids due to its carboxyl functional group. It is also categorized as an aryl ether because of the fluorophenyl group attached via an oxygen atom. The compound's synthesis and properties have been explored in various scientific studies, highlighting its relevance in organic synthesis and pharmaceutical applications.
The synthesis of 3-(2-Fluorophenoxy)propanoic acid can be achieved through several methods, primarily involving the reaction of 2-fluorophenol with propanoic acid derivatives. A common synthetic route involves:
The reaction conditions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions. The yield and purity of the product can be optimized by adjusting the reaction time and concentration of reactants.
The molecular structure of 3-(2-Fluorophenoxy)propanoic acid features a propanoic acid chain attached to a phenyl ring that carries a fluorine substituent at the para position relative to the ether linkage.
The compound exhibits a typical carboxylic acid spectrum in infrared spectroscopy, showing peaks corresponding to O-H stretching and C=O stretching vibrations.
3-(2-Fluorophenoxy)propanoic acid participates in various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 3-(2-fluorophenoxy)propanoic acid primarily involves its role as an intermediate in synthesizing more complex molecules that may exhibit biological activity. Its structural features allow it to interact with biological targets, potentially acting as an enzyme inhibitor or modulator.
Studies have shown that compounds derived from 3-(2-fluorophenoxy)propanoic acid may demonstrate anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration.
3-(2-Fluorophenoxy)propanoic acid has several scientific uses:
3-(2-Fluorophenoxy)propanoic acid is a fluorinated aromatic carboxylic acid with the systematic IUPAC name 3-(2-fluorophenoxy)propanoic acid. It features a propanoic acid chain linked via an ether oxygen to the ortho position of a fluorine-substituted benzene ring. This molecular architecture confers distinctive physicochemical properties and reactivity patterns essential for its applications in synthetic chemistry. The compound is registered under CAS Number 2967-72-8 and has the molecular formula C₉H₉FO₃, corresponding to a molecular weight of 184.16 grams per mole [2] [5] [10].
Structural analyses through X-ray crystallography reveal key geometric parameters, including a dihedral angle of 79.4(3)° between the carboxyl group (-COOH) and the benzene ring plane. This significant torsion influences molecular packing and intermolecular interactions in the solid state. The compound is characterized by several identifiers and notations:
Table 1: Fundamental Chemical Identifiers
Property | Value/Descriptor |
---|---|
Systematic Name | 3-(2-Fluorophenoxy)propanoic acid |
CAS Registry Number | 2967-72-8 |
Molecular Formula | C₉H₉FO₃ |
Molecular Weight | 184.16 g/mol |
IUPAC Name | 3-(2-Fluorophenoxy)propanoic acid |
Other Synonyms | Propanoic acid, 3-(2-fluorophenoxy)- |
The compound emerged as a synthetic intermediate in the late 20th century, with significant structural characterization achieved in the early 2000s. Its crystalline structure was first resolved and documented in 2010 through single-crystal X-ray diffraction studies conducted at 153 Kelvin. This research, supported by the Key Medical Talents Program of Jiangsu Province (Grant RC2007097), confirmed the three-dimensional arrangement and hydrogen-bonding network that define its solid-state behavior [1] [8]. Historically, its synthesis was optimized to serve as a precursor for 8-fluorochroman-4-one, a biologically relevant scaffold investigated for potential pharmacological activities. The synthetic route was initially reported by Bäurle and colleagues in 2006, establishing foundational protocols for its preparation and purification [1] [8].
The compound's structural elucidation faced challenges due to crystal quality limitations, leading to higher uncertainties in unit cell dimensions during refinement. Despite this, researchers successfully determined its monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 13.934(16) Å, b = 4.974(5) Å, c = 13.098(14) Å, and β = 110.546(12)°. These crystallographic studies revealed centrosymmetric dimers formed through O-H···O hydrogen bonds, further stabilized by weaker C-H···O interactions extending into a three-dimensional network [1] [8].
This compound serves as a versatile building block in synthetic organic chemistry due to its bifunctional reactivity: the carboxylic acid group enables peptide coupling or reduction reactions, while the fluorine atom facilitates nucleophilic aromatic substitutions or metal-catalyzed cross-couplings. The electron-withdrawing fluorine atom adjacent to the ether linkage subtly influences the compound's electronic properties, enhancing its utility in designing complex molecules [2] [5].
In medicinal chemistry, it functions as a precursor for bioactive molecules, particularly in developing enzyme inhibitors and receptor modulators. Its structural motif—combining a fluorinated aromatic system with a flexible carboxylic acid chain—mimics pharmacophores found in anti-inflammatory agents and central nervous system therapeutics. Recent computational studies highlight its potential in molecular docking platforms, where it aids in identifying novel modulators for protein targets like the cystic fibrosis transmembrane conductance regulator (CFTR). Researchers have leveraged its scaffold in large-scale docking experiments to discover potent CFTR potentiators with enhanced oral bioavailability (∼60%), demonstrating its relevance in ion channel drug discovery [7].
Table 2: Key Physicochemical and Structural Properties
Property | Value/Description | Method/Reference |
---|---|---|
Melting Point | 70–75°C | Experimental [2] |
Crystal System | Monoclinic | X-ray diffraction [1] |
Space Group | P2₁/c | X-ray diffraction [1] |
Dihedral Angle (Ring-COOH) | 79.4(3)° | X-ray diffraction [1] |
Hydrogen Bonding | Centrosymmetric dimers (O-H···O) | X-ray diffraction [8] |
Calculated LogP | 1.64–2.1 | QSPR models [10] |
Topological Polar Surface Area | 46.53 Ų | Computational [10] |
The compound's reactivity profile includes classical carboxylic acid transformations such as esterification with alcohols and reduction to alcohols using lithium aluminum hydride. Additionally, the ortho-fluorine substituent can undergo nucleophilic displacement under forcing conditions, enabling further structural diversification. These reactions are typically conducted under inert atmospheres with controlled temperatures to optimize yields and purity [2] [5].
The structural conformation observed in crystallographic studies—where the carboxylic acid group twists away from coplanarity with the aromatic ring—creates a distinctive binding geometry. This arrangement facilitates specific interactions with biological targets, as evidenced by its incorporation into compounds investigated for aminopeptidase inhibition. The fluorine atom enhances lipophilicity (LogP range: 1.64–2.1), improving membrane permeability in bioactive derivatives, while the propanoic acid spacer provides conformational flexibility for target engagement [2] [10].
Figure 1: Molecular Structure and Hydrogen Bonding Network
O (carboxyl) ∥ F─Ar─O─CH₂─CH₂─C ∣ OH
In the crystalline state, molecules form dimers via O-H···O hydrogen bonds (dashed lines) between the carboxyl groups. Weaker C-H···O interactions (not shown) extend this network. [1] [8]
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5